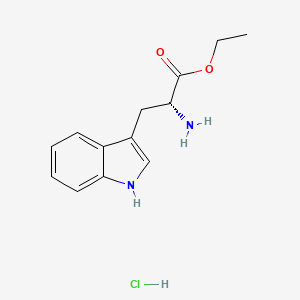

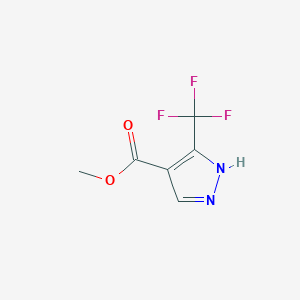

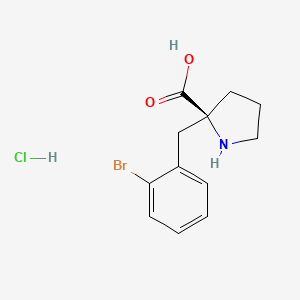

(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Applications De Recherche Scientifique

Synthesis of Optically Pure Compounds

The synthesis of optically pure compounds is crucial in pharmaceutical research due to the different biological activities of enantiomers. A study by Ruano, Alemán, and Cid (2006) illustrates the preparation of optically pure 2-(1-hydroxybenzyl)piperidine and pyrrolidine by reacting oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines, followed by elimination of the sulfinyl groups. This method showcases a tandem process involving nucleophilic addition and intramolecular elimination, which could be relevant for synthesizing derivatives of (S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride with controlled stereoselectivity (Ruano, Alemán, & Cid, 2006).

Ionic Liquids in Synthesis

Ionic liquids are used in various chemical syntheses due to their unique properties, such as non-volatility and high thermal stability. Godse et al. (2017) reported the use of L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a new Bronsted acidic ionic liquid to promote the one-pot synthesis of 14-aryl-14H-dibenzo[a,j] xanthenes under solvent-free conditions. This demonstrates the potential utility of derivatives of this compound in developing new ionic liquids or catalysts for green chemistry applications (Godse et al., 2017).

Antioxidant and Anticholinergic Activities

The synthesis and biological evaluation of natural product derivatives can lead to the discovery of new therapeutic agents. Rezai et al. (2018) synthesized biologically active natural bromophenols and their derivatives, demonstrating significant antioxidant activities and inhibitory effects against cholinergic enzymes. The methodologies and biological activities discussed could guide the research on this compound derivatives for potential pharmacological applications (Rezai et al., 2018).

Reactive Extraction and Separation Techniques

The extraction and separation of carboxylic acids from aqueous solutions are important in pharmaceutical and chemical industries. Datta and Kumar (2014) explored the reactive extraction of pyridine-2-carboxylic acid using nontoxic extractant-diluent systems, highlighting the potential of using similar methodologies for the separation and purification of this compound or its derivatives in industrial applications (Datta & Kumar, 2014).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Bromobenzylamine", "Sodium hydride", "Ethyl 2-oxo-4-phenylbutyrate", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Synthesis of ethyl 2-(2-bromobenzyl)pyrrolidine-2-carboxylate", "2-Bromobenzylamine is reacted with ethyl 2-oxo-4-phenylbutyrate in the presence of sodium hydride in dry DMF at room temperature for 24 hours. The resulting mixture is then poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain ethyl 2-(2-bromobenzyl)pyrrolidine-2-carboxylate as a yellow oil.", "Step 2: Reduction of ethyl 2-(2-bromobenzyl)pyrrolidine-2-carboxylate", "Ethyl 2-(2-bromobenzyl)pyrrolidine-2-carboxylate is reduced to the corresponding alcohol using sodium borohydride in methanol at 0°C. The reaction mixture is then quenched with water and extracted with diethyl ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain (S)-2-(2-bromobenzyl)pyrrolidine-2-carboxylic acid as a white solid.", "Step 3: Formation of hydrochloride salt", "(S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid is dissolved in methanol and hydrochloric acid is added dropwise until the pH of the solution reaches 2. The resulting mixture is stirred at room temperature for 2 hours and then concentrated under reduced pressure to obtain (S)-2-(2-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride as a white solid." ] } | |

Numéro CAS |

637020-88-3 |

Formule moléculaire |

C12H14BrNO2 |

Poids moléculaire |

284.15 g/mol |

Nom IUPAC |

(2S)-2-[(2-bromophenyl)methyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-5-2-1-4-9(10)8-12(11(15)16)6-3-7-14-12/h1-2,4-5,14H,3,6-8H2,(H,15,16)/t12-/m0/s1 |

Clé InChI |

SBRRTKZQYIULEQ-LBPRGKRZSA-N |

SMILES isomérique |

C1C[C@](NC1)(CC2=CC=CC=C2Br)C(=O)O |

SMILES |

C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O.Cl |

SMILES canonique |

C1CC(NC1)(CC2=CC=CC=C2Br)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.